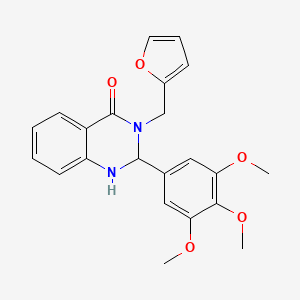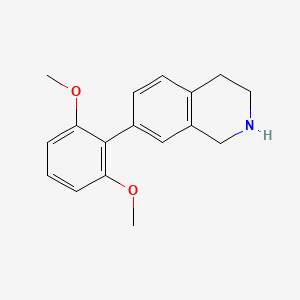
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate, also known as FKI-1, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications due to its unique structure and mechanism of action. In
Mecanismo De Acción
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate works by inhibiting the activity of protein kinases, specifically cyclin-dependent kinases (CDKs). CDKs are involved in cell cycle regulation and have been shown to be overactive in cancer cells. By inhibiting CDK activity, 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate can halt the growth of cancer cells. 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the development of these diseases. 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is its relatively simple synthesis method, which allows for easy scaling up for larger quantities. 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is also relatively stable and can be stored for long periods of time. However, one limitation of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate. One area of interest is the development of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate analogs with improved solubility and potency. Another area of research is the potential use of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate in combination with other anti-cancer or neuroprotective agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate involves the reaction of 2,6-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of trifluoroacetic anhydride. This reaction results in the formation of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate as a white solid with a purity of over 95%. The synthesis of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is relatively simple and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-4-3-5-16(20-2)17(15)13-7-6-12-8-9-18-11-14(12)10-13/h3-7,10,18H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWDJUPJPABMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(CCNC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,6-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
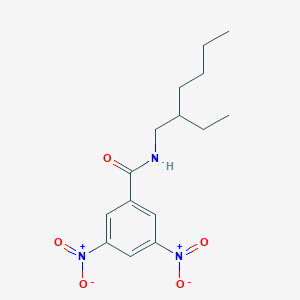
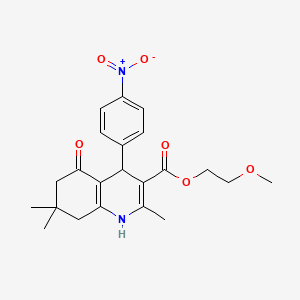
![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
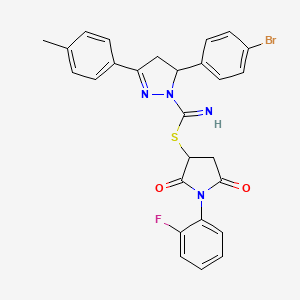
![({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5235602.png)
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)
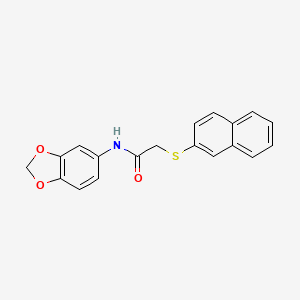
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)
